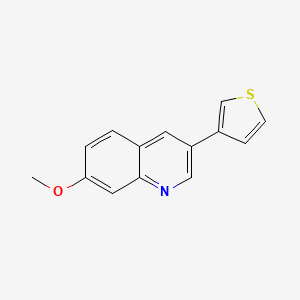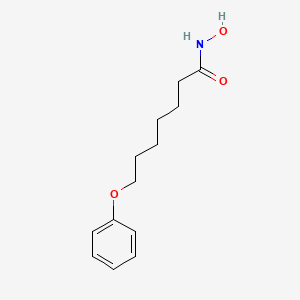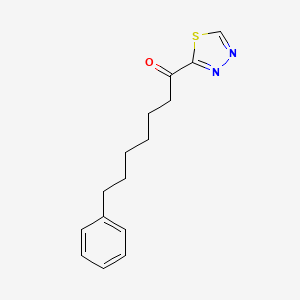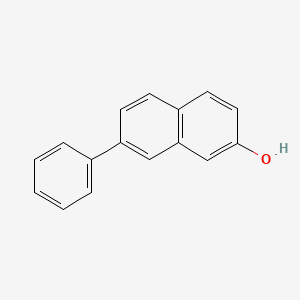
7-Phenylnaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Phenylnaphthalen-2-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a phenyl group attached to the seventh position of the naphthalene ring and a hydroxyl group at the second position. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylnaphthalen-2-ol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene followed by reduction and cyclization reactions. The process may include:
Friedel-Crafts Acylation: Naphthalene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 7-benzoylnaphthalene.
Reduction: The ketone group in 7-benzoylnaphthalene is reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The intermediate undergoes cyclization to form this compound under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and the use of continuous flow reactors can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Phenylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a dihydro derivative using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 7-Phenylnaphthalen-2-one.
Reduction: 7-Phenyldihydronaphthalen-2-ol.
Substitution: 7-Bromo-Phenylnaphthalen-2-ol.
Scientific Research Applications
7-Phenylnaphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic and anti-inflammatory activities, making it a candidate for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Phenylnaphthalen-2-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Cytotoxic Activity: Induces apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Comparison with Similar Compounds
2-Naphthol: A naphthalene derivative with a hydroxyl group at the second position, commonly used in the synthesis of dyes and pigments.
7-Methoxynaphthalen-2-ol: Similar structure with a methoxy group instead of a phenyl group, known for its use in organic synthesis.
7-Bromonaphthalen-2-ol: A brominated derivative with applications in medicinal chemistry.
Uniqueness: 7-Phenylnaphthalen-2-ol is unique due to its phenyl substitution, which enhances its biological activity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
7-phenylnaphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-9-8-13-6-7-14(10-15(13)11-16)12-4-2-1-3-5-12/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFRZWHPLMDWES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
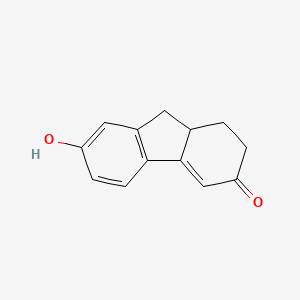

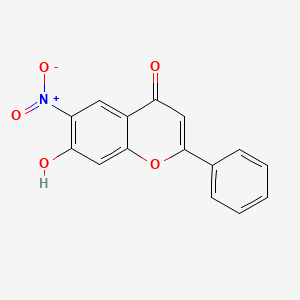
![7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845593.png)
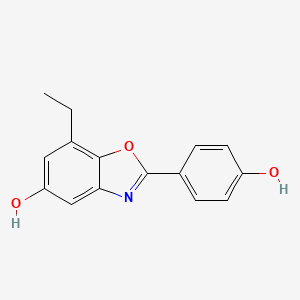
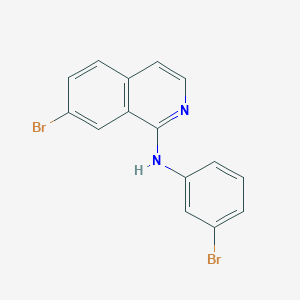

![7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B10845609.png)
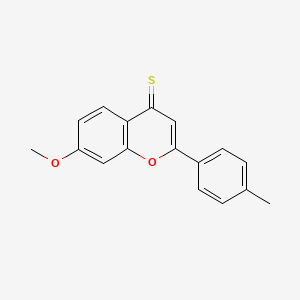
![7-Methyl-2-phenylpyrido[2,3-d]pyrimidine](/img/structure/B10845627.png)
